molecular formula C13H20ClNO2S B14398529 2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide CAS No. 87674-86-0

2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B14398529
CAS No.: 87674-86-0
M. Wt: 289.82 g/mol
InChI Key: RGFGVSAMURDQRX-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic compound. It belongs to the class of acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amine group. This compound is characterized by the presence of a chloro group, a thiophene ring, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of diethyl malonate with sulfur and an appropriate halogenated compound.

    Introduction of the Chloro Group: Chlorination of the thiophene ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting the chlorinated thiophene with acetic anhydride and an appropriate amine.

Industrial Production Methods

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the chloro group or the thiophene ring.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated products, reduced thiophene derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways involving thiophene derivatives.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes or receptors that interact with the thiophene ring or the acetamide moiety. Pathways involved might include metabolic or signaling pathways influenced by these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide
  • 2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-ethoxyethyl)acetamide

Uniqueness

2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both chloro and methoxyethyl groups. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

87674-86-0

Molecular Formula

C13H20ClNO2S

Molecular Weight

289.82 g/mol

IUPAC Name

2-chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C13H20ClNO2S/c1-4-10-9-18-11(5-2)13(10)15(6-7-17-3)12(16)8-14/h9H,4-8H2,1-3H3

InChI Key

RGFGVSAMURDQRX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=C1N(CCOC)C(=O)CCl)CC

Origin of Product

United States

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